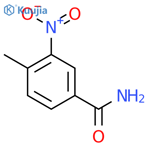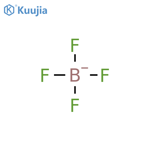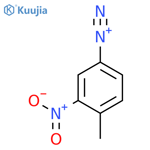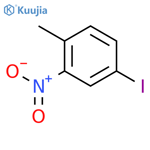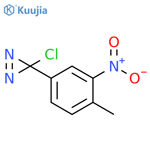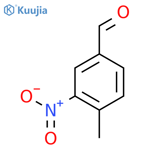- Synthesis of nitriles via palladium-catalyzed water shuffling from amides to acetonitrile, Organic & Biomolecular Chemistry, 2014, 12(45), 9109-9112
Cas no 939-79-7 (2-Nitro-p-toluonitrile)
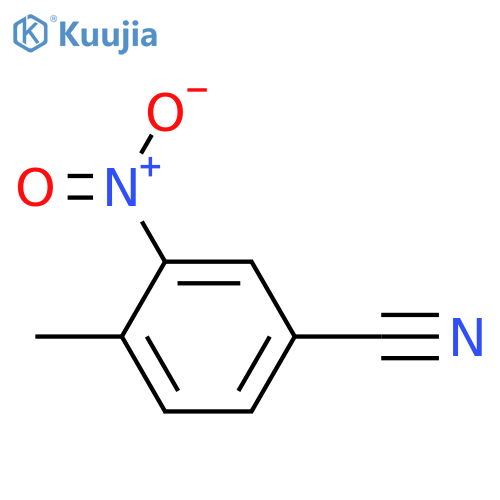
2-Nitro-p-toluonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Nitro-4-methylbenzonitrile
- 4-Methyl-3-nitrobenzonitrile
- 2-Nitro-p-toluonitri
- 2-Nitro-p-toluonitrile
- 3-nitro-P-tolunitrile
- 1-methyl-4-cyano-2-nitrobenzene
- 2-nitro-4-cyanotoluene
- 4-Cyano-2-nitrotoluene
- 4-methyl-3-nitrobenzenecarbonitrile
- 5-Cyano-2-methylnitrobenzene
- Benzonitrile,4-methyl-3-nitro
- MagnesiuM chloride
- Benzonitrile, 4-methyl-3-nitro-
- 4-Methyl-3-nitro-benzonitrile
- KOFBNBCOGKLUOM-UHFFFAOYSA-N
- PubChem4817
- 3-Nitro-4-methylbenzonitril
- KSC490M7N
- 4-methyl-3-nitro benzonitrile
- 3-nitro-4-methyl benzonitrile
- BEN166
- 4-Methyl-3-nitrobenzonitrile (ACI)
- p-Tolunitrile, 3-nitro- (7CI)
- 3-Nitro-4-tolunitrile
- AB-337/25021030
- EN300-97889
- PS-5268
- J-512965
- 4-Methyl-3-nitrobenzonitrile, 97%
- AC-4101
- DTXSID70343370
- STL367706
- AKOS000447038
- 939-79-7
- InChI=1/C8H6N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,1H
- M1946
- SY017139
- MFCD00031482
- DB-006507
- CS-W002158
- SCHEMBL323126
-
- MDL: MFCD00031482
- インチ: 1S/C8H6N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,1H3
- InChIKey: KOFBNBCOGKLUOM-UHFFFAOYSA-N
- ほほえんだ: N#CC1C=C([N+](=O)[O-])C(C)=CC=1
- BRN: 2047311
計算された属性
- せいみつぶんしりょう: 162.042927g/mol
- ひょうめんでんか: 0
- XLogP3: 2.1
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 回転可能化学結合数: 0
- どういたいしつりょう: 162.042927g/mol
- 単一同位体質量: 162.042927g/mol
- 水素結合トポロジー分子極性表面積: 69.6Ų
- 重原子数: 12
- 複雑さ: 225
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: Pale-yellow to Yellow-brown Solid
- 密度みつど: 1.2600
- ゆうかいてん: 105.0 to 109.0 deg-C
- ふってん: 171°C/12mmHg(lit.)
- フラッシュポイント: 171°C/12mm
- PSA: 69.61000
- LogP: 2.29808
- ようかいせい: 未確定
2-Nitro-p-toluonitrile セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:3439
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:

- 危険レベル:6.1
- 包装グループ:III
- ちょぞうじょうけん:Store at room temperature
- 包装等級:III
- セキュリティ用語:6.1
- リスク用語:R36/37/38
2-Nitro-p-toluonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-Nitro-p-toluonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047051-25g |
4-Methyl-3-nitrobenzonitrile |
939-79-7 | 98% | 25g |
¥80.00 | 2024-04-24 | |
| Alichem | A010003461-1g |
4-Methyl-3-nitrobenzonitrile |
939-79-7 | 97% | 1g |
$1519.80 | 2023-08-31 | |
| Enamine | EN300-97889-2.5g |
4-methyl-3-nitrobenzonitrile |
939-79-7 | 95.0% | 2.5g |
$27.0 | 2025-03-21 | |
| Apollo Scientific | OR4834-5g |
4-Methyl-3-nitrobenzonitrile |
939-79-7 | 5g |
£15.00 | 2025-02-20 | ||
| Chemenu | CM157328-500g |
3-Nitro-4-methylbenzonitrile |
939-79-7 | 95+% | 500g |
$327 | 2022-06-09 | |
| TRC | N572975-500mg |
2-Nitro-p-toluonitrile |
939-79-7 | 500mg |
$144.00 | 2023-05-17 | ||
| Chemenu | CM157328-100g |
3-Nitro-4-methylbenzonitrile |
939-79-7 | 95%+ | 100g |
$84 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M18840-25g |
4-Methyl-3-nitrobenzonitrile |
939-79-7 | 25g |
¥156.0 | 2021-09-08 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047051-10g |
4-Methyl-3-nitrobenzonitrile |
939-79-7 | 98% | 10g |
¥46.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047051-500g |
4-Methyl-3-nitrobenzonitrile |
939-79-7 | 98% | 500g |
¥1581.00 | 2024-04-24 |
2-Nitro-p-toluonitrile 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborate Derivatives with 2-(Piperidin-1-yl)acetonitrile as the Cyano Source, Synthesis, 2022, 54(13), 3077-3084
ごうせいかいろ 3
1.2 Reagents: Water ; cooled
- Preparation of heterocyclic compounds as inhibitors of DNA gyrase for the treatment of bacterial infections, India, , ,
ごうせいかいろ 4
- Syntheses in the indole series. I, Journal of the Chemical Society, 1924, 125, 2285-91
ごうせいかいろ 5
- Copper- and silver-mediated cyanation of aryl iodides using DDQ as cyanide source, Chinese Journal of Chemistry, 2013, 31(4), 449-452
ごうせいかいろ 6
- Experimental Measurement of Coil-Rod-Coil Block Copolymer Tracer Diffusion through Entangled Coil Homopolymers, Macromolecules (Washington, 2013, 46(4), 1651-1658
ごうせいかいろ 7
- C-Azidodiazirines in the SRN1 reaction of azide ion with arylchlorodiazirines. Further insights into reaction mechanism, Journal of Organic Chemistry, 1993, 58(27), 7700-8
ごうせいかいろ 8
- One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using ferrous sulphate in DMF under reflux condition, Asian Journal of Chemistry, 2012, 24(3), 1401-1402
ごうせいかいろ 9
- Mild Darzens Annulations for the Assembly of Trifluoromethylthiolated (SCF3) Aziridine and Cyclopropane Structures, Organic Letters, 2021, 23(15), 6121-6125
ごうせいかいろ 10
ごうせいかいろ 11
1.2 Reagents: Water ; 0 °C
- Synthesis of 6-cyanoindole-3-carboxaldehyde, Yingyong Huaxue, 2005, 22(4), 454-456
ごうせいかいろ 12
1.2 Reagents: Water ; cooled
- New herbicide mesosulfuron-methyl, Wuhan Gongcheng Daxue Xuebao, 2011, 33(10), 1-3
ごうせいかいろ 13
- Preparation of 5-[[(2-carbamoylphenyl)amino]sulfonyl]quinoxaline compounds as cholecystokinin 2 modulators, United States, , ,
ごうせいかいろ 14
1.2 Reagents: Nitric acid Solvents: Water ; 1 h, 0 °C; 3 h, 0 °C
1.3 Reagents: Water ; cooled
- Synthesis of benzoic acid, 2-(aminosulfonyl)-4-[[(methylsulfonyl) amino] methyl]-, methyl ester, Nongyao, 2014, 53(4), 239-241
ごうせいかいろ 15
- One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using sodium sulphate in DMF under reflux condition, World Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(1), 592-596
ごうせいかいろ 16
- Formamide assisted one-pot conversion of aromatic aldehydes into the corresponding nitriles, Journal of Chemical Research, 2000, (1), 30-31
ごうせいかいろ 17
1.2 Reagents: Fuming nitric acid Solvents: Water ; 1 h, 0 °C; 30 min, rt
1.3 Solvents: Water
- Synthesis and characterization of 4-methyl-3-nitrobenzonitrile and 2-methyl-5-nitrobenzonitrile, Huaxue Yanjiu Yu Yingyong, 2008, 20(9), 1202-1204
ごうせいかいろ 18
- Progress in the palladium-catalyzed cyanation of aryl chlorides, Chemistry - A European Journal, 2003, 9(8), 1828-1836
ごうせいかいろ 19
- Non-covalent thrombin inhibitors featuring P3-heterocycles with P1-monocyclic arginine surrogates, Bioorganic & Medicinal Chemistry Letters, 2002, 12(8), 1203-1208
2-Nitro-p-toluonitrile Raw materials
- 4-iodo-1-methyl-2-nitro-benzene
- 4-Methyl-3-nitrobenzamide
- Borate(1-),tetrafluoro-
- 4-Methyl-3-nitrobenzaldehyde
- 3H-Diazirine, 3-chloro-3-(4-methyl-3-nitrophenyl)-
- Benzenediazonium, 4-methyl-3-nitro-
- 1-Piperidineacetonitrile
2-Nitro-p-toluonitrile Preparation Products
2-Nitro-p-toluonitrile サプライヤー
2-Nitro-p-toluonitrile 関連文献
-
1. CCCXXIX.—The isomerism of the oximes. Part XXIV. 4-Methoxy-3-methyl-, 3-nitro-4-methyl-, and some ortho-substituted benzaldoximesOscar L. Brady,Antoinette N. Cosson,Arthur J. Roper J. Chem. Soc. Trans. 1925 127 2427
-
Nilesh M. Patil,Manohar A. Bhosale,Bhalchandra M. Bhanage RSC Adv. 2015 5 86529
-
Xinhua Peng,Naoyuki Fukui,Masayuki Mizuta,Hitomi Suzuki Org. Biomol. Chem. 2003 1 2326
2-Nitro-p-toluonitrileに関する追加情報
Introduction to 2-Nitro-p-Toluonitrile (CAS No. 939-79-7)
2-Nitro-p-toluonitrile, a derivative of nitrobenzene with a cyano group and nitro group substituents, has emerged as a critical synthetic intermediate in pharmaceutical and organic chemistry. Its molecular structure, characterized by the para-position of the nitro group relative to the toluonitrile ring, enables unique reactivity patterns that are being extensively explored for applications in drug development and functional material synthesis. Recent advances in computational chemistry and green synthesis techniques have further expanded the utility of this compound in modern chemical research.
The CAS No. 939-79-7 designation underscores the compound's classification as a nitroaromatic compound, a class of molecules with well-documented roles in electrophilic substitution reactions and radical-mediated transformations. Researchers have recently focused on optimizing its reactivity profiles through density functional theory (DFT) calculations, which reveal enhanced electron-deficient characteristics compared to traditional nitroaromatic derivatives. This property makes 2-Nitro-p-toluonitrile particularly suitable for asymmetric synthesis and enantioselective catalysis in complex molecule construction.
2-Nitro-p-toluonitrile has demonstrated promising potential in the development of antimicrobial agents and anti-inflammatory drugs. A 2023 study published in Organic & Biomolecular Chemistry highlighted its ability to form metal-complexes with transition metals, which exhibit enhanced antibacterial activity against multidrug-resistant Gram-negative bacteria. The cyano group plays a pivotal role in stabilizing these complexes, while the nitro group contributes to the molecule's electrophilic nature, facilitating interaction with biological targets.
Recent advancements in nanotechnology have further expanded the applications of 2-Nitro-p-toluonitrile. Researchers at the University of Tokyo have developed a nanoparticle-based delivery system utilizing this compound as a ligand. The nitro group enhances the solubility of the nanoparticles in aqueous environments, while the cyano group enables controlled release of therapeutic agents. This innovation has significant implications for targeted drug delivery in cancer therapy and chronic disease management.
From a synthetic chemistry perspective, 2-Nitro-p-toluonitrile serves as a versatile building block for the preparation of heterocyclic compounds. A 2024 study in Chemical Communications demonstrated its utility in the synthesis of indole derivatives through electrophilic aromatic substitution reactions. The para-nitro group acts as a meta-directing group, guiding the formation of specific ring structures that are critical for biological activity. This synthetic flexibility has made 2-Nittrop-toluonitrile a valuable tool in drug discovery programs targeting neurodegenerative diseases.
Environmental considerations have also driven research into the green synthesis of 2-Nitro-p-toluonitrile. A 2023 paper in Green Chemistry reported the development of a microwave-assisted synthesis method that significantly reduces energy consumption and waste generation. This approach leverages the electronic effects of the nitro group to enhance reaction efficiency, demonstrating the compound's potential in sustainable chemical processes. The cyano group further contributes to the reactivity of the molecule, enabling selective functionalization under mild conditions.
Biological studies have revealed additional pharmacological properties of 2-Nitro-p-toluonitrile. Research published in Journal of Medicinal Chemistry in 2024 identified its potential as an anti-cancer agent through its ability to induce apoptosis in prostate cancer cells. The nitro group appears to play a critical role in this activity by modulating the mitochondrial membrane potential, while the cyano group contributes to pro-apoptotic signaling pathways. These findings suggest that 2-Nitro-p-toluonitrile could be a valuable lead compound in the development of targeted therapies.
From a computational chemistry standpoint, 2-Nitro-p-toluonitrile has been extensively studied using quantum mechanical calculations. These studies have provided insights into its molecular orbitals and electronic transitions, which are crucial for understanding its reactivity. A 2023 study in Chemical Science used DFT calculations to predict the reaction mechanisms of 2-Nitro-p-toluonitrile in various electrophilic substitution reactions. The results highlight the importance of the para-nitro group in directing electrophilic attack and stabilizing the transition states of these reactions.
Recent developments in materials science have also highlighted the potential of 2-Nitro-p-toluonitrile in the creation of functional materials. Researchers at the Max Planck Institute have explored its use in the synthesis of conducting polymers and photovoltaic materials. The cyano group contributes to the electron-deficient nature of these materials, while the nitro group enhances their photovoltaic efficiency. These properties make 2-Nitro-p-toluonitrile a promising candidate for applications in organic electronics and energy storage technologies.
Despite its many applications, the synthesis of 2-Nitro-p-toluonitrile remains a subject of ongoing research. A 2024 study in Organic Letters reported a novel asymmetric synthesis method that enables the production of chiral derivatives with high enantiomeric purity. This development is particularly significant for pharmaceutical applications, where chirality often determines the biological activity of a molecule. The nitro group and cyano group both contribute to the stereochemical control achieved through this method.
In conclusion, 2-Nitro-p-toluonitrile represents a versatile and important compound in modern chemistry. Its unique molecular structure and electronic properties have made it a valuable synthetic intermediate in a wide range of applications, from pharmaceutical development to materials science. Ongoing research continues to uncover new applications and synthetic methods, further solidifying its importance in the chemical sciences.
939-79-7 (2-Nitro-p-toluonitrile) 関連製品
- 26830-95-5(4-Methyl-2-nitrobenzonitrile)
- 64113-86-6(5-Methyl-2-nitrobenzonitrile)
- 51762-67-5(3-nitrobenzene-1,2-dicarbonitrile)
- 96784-54-2(3-Methyl-4-nitrobenzonitrile)
- 612-24-8(2-Nitrobenzonitrile)
- 35213-00-4(2,6-Dinitrobenzonitrile)
- 20033-48-1(1,3-Benzenedicarbonitrile, 2-amino-5-nitro-)
- 1885-76-3(2-Methyl-6-nitrobenzonitrile)
- 17420-30-3(2-amino-5-nitro-benzonitrile)
- 71516-35-3(2-Methyl-3-nitrobenzonitrile)


